molecular formula C21H19FN4O3 B3405744 N-(2-fluorophenyl)-2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide CAS No. 1421525-55-4

N-(2-fluorophenyl)-2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide

Cat. No.: B3405744
CAS No.: 1421525-55-4
M. Wt: 394.4
InChI Key: TZGNEODZRIKOBC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide is a pyrazoloimidazole derivative featuring:

  • A pyrazolo[1,5-a]imidazole core with a 2-oxo group.
  • A methoxymethyl substituent at position 4.
  • A phenyl group at position 5.
  • An N-(2-fluorophenyl)acetamide side chain.

While synthesis details for this specific compound are absent in the provided evidence, analogs in the literature (e.g., triazole-acetamides in and benzoimidazole-triazole derivatives in ) suggest synthetic routes involving 1,3-dipolar cycloaddition or condensation reactions .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[6-(methoxymethyl)-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-29-12-16-19(13-7-3-2-4-8-13)20-24-21(28)17(26(20)25-16)11-18(27)23-15-10-6-5-9-14(15)22/h2-10,17H,11-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGNEODZRIKOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural analogs and their differences are summarized below:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound (Source) Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Pyrazolo[1,5-a]imidazole 2-fluorophenyl, methoxymethyl, phenyl Unknown (potential kinase/DNA interaction)
6a () Triazole Naphthalenyloxy, phenyl Not specified; likely bioactive scaffold
9c () Benzoimidazole-triazole-thiazole 4-bromophenyl, thiazole Docking studies suggest target binding
EP3348550A1 () Benzothiazole Trifluoromethyl, methoxyphenyl Patent (anticancer or antimicrobial)
Dimethachlor () Chloroacetamide 2,6-dimethylphenyl, methoxyethyl Herbicide

Key Observations :

  • Fluorine substituents (target vs. EP3348550A1) enhance lipophilicity and metabolic stability compared to nitro or chloro groups (e.g., 6b in ) .
  • Methoxymethyl in the target may improve solubility relative to methyl or trifluoromethyl groups in analogs .

Physicochemical Properties

Table 2: Spectroscopic Comparison of Acetamide Derivatives
Compound (Source) IR C=O Stretch (cm⁻¹) Notable ¹H NMR Peaks (δ ppm)
Target Compound (Inferred) ~1670–1680 7.0–8.5 (aromatic H), 5.3–5.5 (–OCH2–)
6b () 1682 5.38 (–NCH2CO–), 8.36 (triazole H)
9c () Not reported Data not provided
EP3348550A1 () Not reported Not available

Analysis :

  • The C=O stretch in acetamide derivatives typically appears near 1670–1680 cm⁻¹, as seen in 6b . The target compound likely shares this feature.
  • Aromatic proton environments in the target’s 2-fluorophenyl group may resemble shifts in fluorinated analogs (e.g., 1319065-43-4 in ), where fluorine deshields adjacent protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide

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